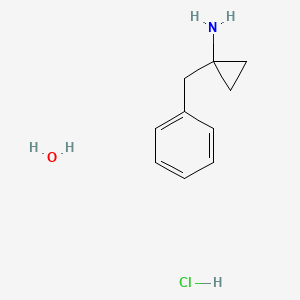
ethyl 4-(2-((1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamido)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-(2-((1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamido)benzoate, also known as compound 1, is a synthetic compound that has been studied for its potential therapeutic applications. It is a member of the benzamide class of compounds and has been shown to have activity against a range of diseases, including cancer and neurodegenerative disorders. In
Mechanism of Action
The mechanism of action of ethyl 4-(2-((1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamido)benzoate 1 is not fully understood. However, it has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression. HDACs have been implicated in a range of diseases, including cancer and neurodegenerative disorders. By inhibiting HDACs, this compound 1 may be able to modulate gene expression and thereby exert its therapeutic effects.
Biochemical and Physiological Effects:
In addition to its effects on cancer cells and neurodegenerative disorders, this compound 1 has been shown to have other biochemical and physiological effects. For example, it has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This may contribute to its neuroprotective effects in animal models of neurodegenerative disorders.
Advantages and Limitations for Lab Experiments
One advantage of ethyl 4-(2-((1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamido)benzoate 1 is that it has been shown to have activity against a range of diseases, including cancer and neurodegenerative disorders. Additionally, its mechanism of action is well understood, which may facilitate further research. However, one limitation of this compound 1 is that it has not yet been tested in clinical trials, so its safety and efficacy in humans is not yet known.
Future Directions
There are several future directions for research on ethyl 4-(2-((1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamido)benzoate 1. One area of interest is its potential use in combination with other drugs for the treatment of cancer. Additionally, further research is needed to determine its safety and efficacy in humans. Finally, the development of analogs of this compound 1 may lead to the discovery of more potent and selective HDAC inhibitors with improved therapeutic profiles.
Synthesis Methods
The synthesis of ethyl 4-(2-((1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamido)benzoate 1 has been described in the literature. Briefly, the starting material for the synthesis is 4-methoxyphenylacetic acid, which is converted to the corresponding acid chloride using thionyl chloride. This intermediate is then reacted with 1-(2-aminoethyl)-1H-imidazole-2-thiol to form the thioether intermediate. The final step in the synthesis is the reaction of the thioether intermediate with ethyl 4-aminobenzoate in the presence of triethylamine to form this compound 1.
Scientific Research Applications
Compound 1 has been studied for its potential therapeutic applications. In particular, it has been shown to have activity against cancer cells. In one study, ethyl 4-(2-((1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamido)benzoate 1 was found to inhibit the growth of human breast cancer cells in vitro. Additionally, this compound 1 has been shown to have neuroprotective effects in animal models of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
ethyl 4-[[2-[1-(4-methoxyphenyl)imidazol-2-yl]sulfanylacetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4S/c1-3-28-20(26)15-4-6-16(7-5-15)23-19(25)14-29-21-22-12-13-24(21)17-8-10-18(27-2)11-9-17/h4-13H,3,14H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAUMQMPHASLJRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC=CN2C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,5-Dimethyl-3-phenyl-7-(4-(p-tolyl)piperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2948072.png)

![N-[2-[4-[(1-Methylimidazol-2-yl)methoxy]phenyl]ethyl]but-2-ynamide](/img/structure/B2948075.png)
![7-(4-bromophenyl)-3-((2,5-dimethylbenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2948076.png)
![N-(5-chloro-2-methoxyphenyl)-2-((3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2948080.png)


![1H-pyrazole-4,5-dione 4-[N-(3-methoxyphenyl)hydrazone]](/img/structure/B2948083.png)

![N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide](/img/structure/B2948088.png)
![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-5-bromothiophene-2-carboxamide](/img/structure/B2948089.png)
![N-(3-chlorobenzyl)-7-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2948091.png)
![3-[(4-bromophenyl)sulfonyl]-N-(4-phenylbutan-2-yl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2948092.png)
